molecular formula C7H11NO2 B1203741 4-Acryloylmorpholine CAS No. 5117-12-4

4-Acryloylmorpholine

Cat. No.: B1203741
CAS No.: 5117-12-4
M. Wt: 141.17 g/mol
InChI Key: XLPJNCYCZORXHG-UHFFFAOYSA-N
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Scientific Research Applications

4-Acryloylmorpholine has a wide range of applications in scientific research:

Safety and Hazards

4-Acryloylmorpholine is harmful if swallowed. It may cause an allergic skin reaction and serious eye damage. It may also cause damage to organs through prolonged or repeated exposure if swallowed .

Future Directions

4-Acryloylmorpholine has been used in the synthesis of a new anisotropic alignment media, p-4-AM, that is compatible with water and reusable. This alignment media will increase the use of residual dipolar couplings (RDC) in structure-based drug design by enabling the identification of minor solution conformations in water . Another study reported the design of a flexible compressible chemically cross-linked poly-4-acrylomorpholine gel that can be used for the alignment of both small molecules and cyclic peptides in water .

Mechanism of Action

Target of Action

4-Acryloylmorpholine (4-AcM) is an acrylate monomer that primarily targets the formation of three-dimensional polymer networks . It enhances the mechanical strength, stability, and durability of materials .

Mode of Action

4-AcM interacts with its targets through a process known as photopolymerization . This process involves the use of light to initiate a reaction that forms polymers. In the case of 4-AcM, it is used to synthesize hydrogels from mixtures of poly(ethylene glycol) diacrylate (PEG-DA) and poly(2-hydroxy) .

Biochemical Pathways

The primary biochemical pathway affected by 4-AcM is the polymerization pathway. The photopolymerization process leads to the formation of hydrogels, which are three-dimensional networks of polymer chains that can absorb large amounts of water or biological fluids . These hydrogels demonstrate a sharp change in water absorbency and molecular weight between crosslinks of the network with a change in pH of the swelling media .

Pharmacokinetics

They showed extended blood circulation, low accumulation in healthy organs, and high disposition in tumor tissue .

Result of Action

The action of 4-AcM results in the formation of hydrogels that have potential applications in the field of drug delivery . These hydrogels can control the release of drugs, thereby enhancing the efficacy of the treatment .

Action Environment

The action of 4-AcM is influenced by environmental factors such as light and pH. Light is essential for initiating the photopolymerization process , while changes in pH can significantly affect the swelling behavior and drug release capability of the synthesized hydrogels .

Biochemical Analysis

Biochemical Properties

4-Acryloylmorpholine plays a significant role in biochemical reactions, particularly in the synthesis of hydrogels and other polymeric materials. It interacts with various enzymes and proteins, facilitating the formation of crosslinked networks. For instance, it can be used in the photopolymerization process to create hydrogels that are used in drug delivery systems . The interactions between this compound and biomolecules are primarily based on its ability to form covalent bonds with functional groups on proteins and enzymes, leading to the formation of stable polymeric structures.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that hydrogels synthesized from this compound can affect cell proliferation and differentiation . The compound’s ability to form hydrophilic networks allows for the controlled release of drugs, which can modulate cellular responses and enhance therapeutic outcomes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent bonding interactions with biomolecules. It can act as a crosslinking agent, forming stable networks that enhance the mechanical properties of polymeric materials . Additionally, this compound can influence enzyme activity by binding to active sites, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under specific storage conditions (2-8°C) and can maintain its reactivity for extended periods . Long-term studies have shown that hydrogels synthesized from this compound can exhibit sustained drug release and stable mechanical properties over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cell proliferation and tissue regeneration. At higher doses, it may exhibit toxic effects, including cytotoxicity and adverse reactions . It is essential to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to polymer synthesis and degradation. It interacts with enzymes and cofactors that facilitate the formation of polymeric networks . The compound’s hydrophilic nature allows it to participate in metabolic processes that involve water-soluble intermediates and products.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its hydrophilic nature facilitates its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution can influence its localization and activity within the cell.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles involved in polymer synthesis. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific locations within the cell . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acryloylmorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with acryloyl chloride in the presence of an organic solvent like methylene chloride. The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the process . The mixture is stirred for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using a cracking method. This involves reacting dioctadecyl amine with acrylic ester under mild conditions. The process is designed to minimize polymerization and improve product yield. The resulting product is then purified to remove any impurities .

Comparison with Similar Compounds

4-Acryloylmorpholine is unique due to its combination of hydrophilicity and reactivity. Similar compounds include:

These compounds share some properties with this compound but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

1-morpholin-4-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11NO2/c1-2-7(9)8-3-5-10-6-4-8/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPJNCYCZORXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28902-82-1
Record name Acryloylmorpholine copolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=28902-82-1
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DSSTOX Substance ID

DTXSID0044947
Record name 4-(1-Oxo-2-propenyl)-morpholine
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Molecular Weight

141.17 g/mol
Source PubChem
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Physical Description

Liquid
Record name 2-Propen-1-one, 1-(4-morpholinyl)-
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CAS No.

5117-12-4
Record name Acryloylmorpholine
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Record name 2-Propen-1-one, 1-(4-morpholinyl)-
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Record name 2-Propen-1-one, 1-(4-morpholinyl)-
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Record name 4-(1-Oxo-2-propenyl)-morpholine
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Record name 4-(1-oxo-2-propenyl)-morpholine
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Record name 2-Propen-1-one, 1-(4-morpholinyl)
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Record name 2-PROPEN-1-ONE, 1-(4-MORPHOLINYL)-
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Synthesis routes and methods

Procedure details

A solution of morpholine (8.7 g, 0.1 mole) and triethylamine (15.3 ml, 0.1 mole) in ethyl ether (100 ml) was cooled to +5° C. A solution of acryloyl chloride (9.0 g, 0.10 mole) in 25 ml of ethyl ether was added dropwise over a 30 minute period, resulting in the formation of a white solid. An additional 100 ml of ethyl ether was added and the reaction stirred for 72 hours at room temperature. The white solid was filtered and washed well with ethyl ether. The ethyl ether wash and filtrate were combined and solvent removed, leaving an orange oil which was transferred to a 50 ml Erlenmeyer flask and dried overnight under nitrogen to yield 11.5 g of product. The structure was confirmed by NMR.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Acryloylmorpholine?

A1: this compound has the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Various spectroscopic techniques can be used to characterize ACMO, including Fourier transform infrared spectroscopy (FTIR) [, , ], and nuclear magnetic resonance (NMR) spectroscopy [, ]. FTIR helps identify functional groups present in the molecule, while NMR provides information about the structure and arrangement of atoms.

Q3: Why is this compound used in hydrogel synthesis?

A3: ACMO is a hydrophilic monomer, meaning it readily dissolves in water. [] This property makes it suitable for synthesizing hydrogels, which are water-swollen polymer networks with diverse applications in drug delivery [, , ], tissue engineering, and wound healing. []

Q4: Can this compound be used in the development of stimuli-responsive materials?

A4: Yes, ACMO-based copolymers can exhibit pH- and thermosensitive behavior. For example, copolymers incorporating this compound and 2-dialkylaminoethyl methacrylates display sensitivity to both pH and temperature changes. []

Q5: How does the inclusion of this compound influence the properties of nanocapsules designed for drug delivery?

A5: Incorporating ACMO into lipid nanocapsules, specifically as part of a β-cyclodextrin-poly(this compound) conjugate shell, can enhance drug loading and stability. This approach was successfully employed for delivering 4-Hydroxynonenal (HNE), a potential anti-cancer drug. []

Q6: How is this compound used in cobalt-catalyzed reactions?

A7: ACMO participates in cobalt-catalyzed reductive Mannich reactions. Diethylzinc promotes the conjugate reduction of ACMO, and the resulting ethylzinc enolate reacts with N-tosyl aldimines to produce β-aminoamides. []

Q7: What polymerization methods are suitable for this compound?

A8: ACMO can be polymerized using various methods, including radical polymerization [, , ], reversible addition-fragmentation chain transfer (RAFT) polymerization [, , , , ], and nitroxide-mediated polymerization. [, ] The choice of method depends on the desired polymer architecture and properties.

Q8: What are the advantages of using RAFT polymerization with this compound?

A9: RAFT polymerization provides excellent control over molecular weight and dispersity for ACMO-based polymers. This technique allows for the synthesis of well-defined homopolymers, block copolymers, and even complex multiblock architectures with high livingness. [, , , ]

Q9: Can this compound be copolymerized with other monomers?

A10: Yes, ACMO can be copolymerized with a wide range of monomers, including acrylic acid [, , ], 2-acrylamido-2-methyl-1-propane sulfonic acid [, ], N-vinyl-2-pyrrolidone [], and various acrylamide derivatives. [, , , ] This versatility enables the fine-tuning of polymer properties for specific applications.

Q10: How do nanoparticles coated with poly(this compound) behave in vivo?

A11: Studies have shown that nanoparticles coated with poly(this compound) exhibit extended blood circulation times in rats compared to uncoated nanoparticles. [] This characteristic is desirable for drug delivery applications, allowing for longer circulation and potentially improved therapeutic efficacy.

Q11: Can poly(this compound) be used to evade the accelerated blood clearance phenomenon?

A12: Yes, coating nanoparticles with poly(this compound) has been shown to evade the accelerated blood clearance (ABC) phenomenon in rats, unlike PEG-coated nanoparticles which elicit this response. The ABC phenomenon is triggered upon repeated injections of some colloidal carriers, leading to rapid clearance from circulation. []

Q12: What is the significance of the lack of anti-poly(this compound) IgM antibody production after injection?

A13: The absence of anti-poly(this compound) IgM antibodies after injection suggests a lower immunogenic profile compared to some other coating materials. This finding is crucial for developing safe and effective drug delivery systems, as it reduces the risk of immune reactions. []

Q13: How does poly(this compound) affect lipase activity in ionic liquids?

A14: Modifying lipase A (LipA) with poly(this compound) enhances its solubility and transesterification activity in anhydrous ionic liquids. This improvement is attributed to the disruption of LipA aggregation in the ionic liquid, facilitated by the conjugated poly(this compound). []

Q14: Can this compound-based materials be used for metal ion recovery?

A15: Yes, crosslinked resins incorporating ACMO have demonstrated the ability to remove various metal ions from aqueous solutions. For instance, poly(this compound-co-acrylic acid) resin exhibits a high affinity for uranyl ions, which is relevant for environmental remediation. []

Q15: How does the pH of the solution affect metal ion uptake by this compound-based resins?

A16: The pH significantly influences the metal ion retention properties of ACMO-containing resins. The optimal pH for maximum metal ion uptake varies depending on the specific metal ion and the resin composition. [, ]

Q16: What analytical methods are used to characterize polymers containing this compound?

A17: Common techniques for characterizing ACMO-containing polymers include size-exclusion chromatography (SEC) [] to determine molecular weight and distribution, dynamic light scattering (DLS) [, ] to assess particle size and aggregation behavior, and atomic force microscopy (AFM) [] to visualize surface morphology.

Q17: How is electron capture dissociation (ECD) used in the analysis of this compound-based polymers?

A18: ECD, coupled with Fourier transform ion cyclotron resonance (FT-ICR) tandem mass spectrometry, aids in elucidating the structure and sequence of complex ACMO-containing polymers. This technique provides valuable information about monomer sequence and copolymer composition. []

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